molecular formula C7H7NO3 B055290 5-Cyclopropylisoxazole-4-carboxylic acid CAS No. 124845-04-1

5-Cyclopropylisoxazole-4-carboxylic acid

Cat. No. B055290
M. Wt: 153.14 g/mol
InChI Key: KIJMAOMSRMPYIY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, including those similar to 5-cyclopropylisoxazole-4-carboxylic acid, can involve various strategies. For instance, one approach utilizes a domino isoxazole-isoxazole isomerization catalyzed by Fe(II) to produce isoxazole-4-carboxylic acid derivatives, showcasing the versatility in synthesizing isoxazole frameworks (Serebryannikova et al., 2019). Additionally, continuous synthesis methods have been developed for related compounds, emphasizing safer and more efficient production techniques (艳梅 董, 2023).

Molecular Structure Analysis

The molecular structure of 5-cyclopropylisoxazole-4-carboxylic acid derivatives has been a subject of interest due to their conformational properties and potential interactions. Studies such as those on 4-amino-3-hydroxy-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]isoxazole-4-carboxylic acid reveal the intricacies of isoxazole analogues' molecular frameworks (Conti et al., 2007).

Chemical Reactions and Properties

Isoxazole derivatives engage in various chemical reactions, showcasing their reactivity and functional group transformations. For instance, the synthesis and reaction of 5-amino-3-trifluoromethylisoxazole and -pyrazole-4-carboxylic acids demonstrate the aminoazole-4-carboxylic acids' reactivity towards electrophiles, leading to diverse derivatives (Tanaka et al., 1986).

Physical Properties Analysis

The physical properties of 5-cyclopropylisoxazole-4-carboxylic acid and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in synthesis and formulation. These properties are determined by the compound's molecular structure and can significantly affect its behavior in chemical reactions and biological systems.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, reactivity towards various reagents, and stability under different conditions, are essential for understanding how these compounds can be utilized in synthetic pathways and their potential as intermediates in pharmaceuticals. The design and synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides from 5-cyclopropylisoxazole-4-carboxylic acid highlight the chemical versatility and potential herbicidal activity of these compounds (Sun et al., 2020).

Scientific Research Applications

  • Agricultural Research :

    • Used in the design and synthesis of herbicides, such as N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides, showing significant inhibition against certain weeds (Sun et al., 2020).
  • Medicinal Chemistry :

    • Derivatives of 5-cyclopropylisoxazole-4-carboxylic acid are researched for their neuroprotective effects and binding affinity at glutamic acid receptors (Conti et al., 2005).
  • Organic Synthesis :

    • Involved in the synthesis of various heterocyclic compounds, which are crucial in the synthesis of natural products, drugs, and agrochemicals (Vitale & Scilimati, 2013).
    • Utilized in the preparation of isoxazole- and oxazole-4-carboxylic acids derivatives via controlled isomerization processes (Serebryannikova et al., 2019).
  • Green Chemistry Approaches :

    • The synthesis of 4-thiazolidinone-5-carboxylic acid and its derivatives, which have applications in agriculture, industrial, and pharmaceutical fields, can be performed using environmentally friendly methods, potentially involving 5-cyclopropylisoxazole-4-carboxylic acid (Shaikh et al., 2022).

Safety And Hazards

The compound is classified under Acute Tox. 4 Oral, indicating it is harmful if swallowed . The safety data sheet recommends using personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling the compound .

properties

IUPAC Name

5-cyclopropyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-7(10)5-3-8-11-6(5)4-1-2-4/h3-4H,1-2H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJMAOMSRMPYIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70564402
Record name 5-Cyclopropyl-1,2-oxazole-4-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopropylisoxazole-4-carboxylic acid

CAS RN

124845-04-1
Record name 5-Cyclopropyl-4-isoxazolecarboxylic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=124845-04-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyclopropyl-1,2-oxazole-4-carboxylic acid
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URL https://comptox.epa.gov/dashboard/DTXSID70564402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Cyclopropylisoxazole-4-carboxylic acid
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Synthesis routes and methods I

Procedure details

Ethyl 5-cyclopropylisoxazole-4-carboxylate (203.0 g, 1.12 mole) [prepared in Step B]was added to a solution of 405 ml of glacial acetic acid plus 505 ml of 6 N HCl and the mixture was heated in an oil bath a 105°-110° C. for 3 h. After 18 h at ambient temperature the thick mixture was diluted with water, cooled in an ice bath and filtered to give 140.8 g of the title acid. Recrystallization of an aliquot from acetonitrile gave an analytical sample, mp 163°-165° C.
Quantity
203 g
Type
reactant
Reaction Step One
Quantity
405 mL
Type
reactant
Reaction Step Two
Name
Quantity
505 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Methyl 3-cyclopropyl-3-oxopropanoate (0.28 g, 2 mmol) and 1,1-dimethoxy-N,N-dimethylmethanamine (0.24 g, 2 mmol) was mixed and heated for 20 h at 60° C. The bright yellow oil was dissolved in methanol (2 mL) and H2O (1 mL) and hydroxylamine hydrochloride (0.14 g, 2 mmol) was added, resulting in a pH of ca 5. The reaction was heated for 90 min at 60° C. The solvents were evaporated and the residue refluxed in acetic acid: conc. HCl (3+3 mL) for 4 h. The mixture was stored at room temperature for 2 days and the solid was filtered off and dried in vacuum to yield the title compound as a grey solid. This compound is also commercially available. 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 1.18-1.28 (m, 2 H) 1.28-1.35 (m, 2 H) 2.78-2.90 (m, 1 H) 8.45 (s, 1 H)
Quantity
0.28 g
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.14 g
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Sun, Z Ji, S Wei, Z Ji - Journal of Molecular Structure, 2020 - Elsevier
… The key intermediate, 5-cyclopropylisoxazole-4-carboxylic acid (3), is prepared from 1,1-dimethoxy-N,N-dimethyl- methanamine (1) and methyl 3-cyclopropyl-3-oxo-propanoate (2) …
Number of citations: 13 www.sciencedirect.com
XL Sun, ZM Ji, SP Wei, ZQ Ji - Journal of Agricultural and Food …, 2020 - ACS Publications
… 5-Cyclopropylisoxazole-4-carboxylic acid could be prepared from 1,1-dimethoxy-N,N-… step resulted in low yield of 5-cyclopropylisoxazole-4-carboxylic acid, so removal of solvents …
Number of citations: 22 pubs.acs.org

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